3-(2-(Ethoxymethyl)pyrrolidin-1-yl)propanoic acid

Description

Molecular Architecture and IUPAC Nomenclature

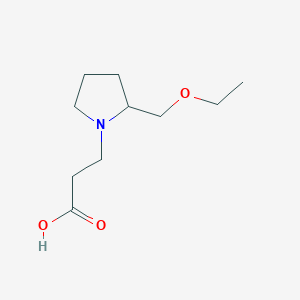

The molecular architecture of 3-(2-(Ethoxymethyl)pyrrolidin-1-yl)propanoic acid presents a sophisticated arrangement of functional groups centered around a pyrrolidine ring system. According to established chemical databases, this compound carries the Chemical Abstracts Service registry number 2098103-14-9 and possesses the molecular formula C₁₀H₁₉NO₃. The molecular weight has been determined to be 201.26 grams per mole, reflecting the substantial size of this organic molecule.

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that reflect its structural components. The base name "propanoic acid" indicates the presence of a three-carbon carboxylic acid chain, while the substituent "3-(2-(Ethoxymethyl)pyrrolidin-1-yl)" describes the complex heterocyclic attachment at the third carbon position. The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, serves as the central structural element, with an ethoxymethyl group attached at the second position of the ring.

The structural complexity extends beyond simple connectivity patterns to encompass specific stereochemical considerations. The pyrrolidine ring adopts envelope conformations that influence the overall three-dimensional shape of the molecule. The ethoxymethyl substituent introduces additional conformational flexibility through rotation around carbon-carbon and carbon-oxygen bonds, creating multiple possible conformational states.

| Molecular Property | Value | Units |

|---|---|---|

| Molecular Formula | C₁₀H₁₉NO₃ | - |

| Molecular Weight | 201.26 | g/mol |

| Chemical Abstracts Service Number | 2098103-14-9 | - |

| Heterocyclic Framework | Pyrrolidine | - |

| Functional Groups | Carboxylic acid, Ether | - |

Properties

IUPAC Name |

3-[2-(ethoxymethyl)pyrrolidin-1-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-2-14-8-9-4-3-6-11(9)7-5-10(12)13/h9H,2-8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOIQJVUDHWPJFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CCCN1CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2-(Ethoxymethyl)pyrrolidin-1-yl)propanoic acid is a compound of interest due to its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and various research findings related to its biological effects.

Chemical Structure and Properties

The compound features a pyrrolidine ring, which is known for its ability to interact with various biological targets. The ethoxymethyl substituent enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with cellular proteins and enzymes. The stereochemistry of the pyrrolidine ring plays a crucial role in determining how the compound binds to these targets, influencing cellular signaling pathways and metabolic processes.

2. Cellular Effects

Research indicates that this compound can modulate cell signaling pathways, affecting gene expression and cellular metabolism. For instance, studies have demonstrated that it influences metabolic flux in various cell types, leading to alterations in cellular behavior such as proliferation and apoptosis.

A. In Vitro Studies

In vitro studies have shown that this compound exhibits significant activity against several cell lines. For example:

- Cytotoxicity : The compound has been evaluated for cytotoxic effects on cancer cell lines, showing IC50 values that suggest potential as an anticancer agent.

- Anti-inflammatory Activity : Preliminary studies indicate that it may possess anti-inflammatory properties, comparable to standard anti-inflammatory drugs .

B. In Vivo Studies

Animal model studies have provided insights into the dosage-dependent effects of the compound:

- At lower doses, beneficial effects on metabolic pathways were observed.

- Higher doses led to adverse effects, including cellular damage and disruption of normal processes.

Case Studies

Several case studies have highlighted the pharmacological potential of compounds related to this compound:

Metabolic Pathways

The compound interacts with various metabolic pathways:

- It modulates enzyme activity involved in metabolic regulation.

- Its interaction with specific transporters influences its distribution within tissues.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

Preparation Methods

Alkylation of Pyrrolidine with Ethoxymethyl Moiety

One common approach involves the nucleophilic substitution reaction on pyrrolidine nitrogen with an ethoxymethyl halide or equivalent electrophile. This step introduces the ethoxymethyl substituent at the 2-position of the pyrrolidine ring.

- Reagents: Pyrrolidine, ethoxymethyl chloride or bromide

- Conditions: Typically conducted in an inert solvent such as dichloromethane or acetonitrile, with a base such as triethylamine to scavenge the generated acid.

- Outcome: Formation of 2-(ethoxymethyl)pyrrolidine intermediate.

Introduction of the Propanoic Acid Side Chain

The propanoic acid group is introduced by alkylation with a suitable halo-propanoic acid derivative or by amidation followed by hydrolysis.

Method A: Alkylation with Halo-propanoic Acid Esters

- The 2-(ethoxymethyl)pyrrolidine intermediate is reacted with ethyl 3-bromopropanoate or similar ester.

- Reaction proceeds under basic conditions (e.g., potassium carbonate) to form an ester intermediate.

- Subsequent hydrolysis (saponification) with sodium hydroxide yields the free acid.

Method B: Amidation and Hydrolysis

- The pyrrolidine nitrogen is first acylated with 3-bromopropanoic acid or its activated derivatives (e.g., acid chlorides or anhydrides).

- The resulting amide is then hydrolyzed under acidic or basic conditions to yield the target propanoic acid.

Hydrolysis of Ester Intermediates

Hydrolysis of ester intermediates to the free acid is typically achieved by:

- Reagents: Sodium hydroxide or potassium hydroxide in aqueous ethanol or methanol.

- Conditions: Mild heating (25–60 °C) for several hours until complete conversion.

- Workup: Acidification with acetic acid or hydrochloric acid to precipitate the free acid, followed by filtration and crystallization.

Representative Experimental Procedure (Adapted from Related Preparations)

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1. Alkylation of Pyrrolidine | Pyrrolidine, ethoxymethyl chloride, triethylamine, DCM, 0–25 °C, 4 h | Formation of 2-(ethoxymethyl)pyrrolidine intermediate | ~80–90% |

| 2. Alkylation with Ethyl 3-bromopropanoate | 2-(Ethoxymethyl)pyrrolidine, ethyl 3-bromopropanoate, K2CO3, acetonitrile, reflux, 6 h | Formation of ester intermediate | 70–85% |

| 3. Hydrolysis | Ester intermediate, NaOH (aq), EtOH, 25–50 °C, 10 h | Conversion to this compound | 85–95% |

This sequence is consistent with general synthetic strategies for related pyrrolidine-propanoic acid derivatives.

Analytical and Purification Notes

- Purification: Crystallization from ethanol or ethyl acetate is commonly used to purify the final acid.

- Characterization: Confirmed by NMR (¹H and ¹³C), IR spectroscopy (carboxylic acid stretch ~1700 cm⁻¹), and mass spectrometry.

- Yields: Overall yields for the three-step synthesis typically range from 60% to 75%, dependent on reaction conditions and purification efficiency.

Research Findings and Optimization

- The choice of base and solvent critically influences the alkylation efficiency and selectivity.

- Use of milder hydrolysis conditions preserves the integrity of the ethoxymethyl substituent.

- Alternative coupling methods such as DCC-mediated amidation or azide coupling have been reported for related compounds, offering improved yields and milder conditions but require further adaptation for this specific compound.

- Multicomponent reactions and chemoselective modifications of heterocyclic amides with acrylic acid derivatives provide a conceptual framework for designing efficient synthetic routes.

Summary Table of Preparation Methods

| Preparation Step | Common Reagents | Typical Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Alkylation of Pyrrolidine | Ethoxymethyl halide, base (TEA) | Room temp, inert solvent | High selectivity, simple setup | Control of regioselectivity |

| Alkylation with Propanoate Esters | Ethyl 3-bromopropanoate, K2CO3 | Reflux in acetonitrile | Good yields, straightforward | Side reactions possible |

| Hydrolysis to Acid | NaOH (aq), EtOH | Mild heating | High yield, clean conversion | Overhydrolysis risk |

The preparation of this compound is effectively accomplished through a sequence of alkylation and hydrolysis steps. The key synthetic features include the selective introduction of the ethoxymethyl group onto the pyrrolidine ring and the subsequent attachment of the propanoic acid side chain via ester intermediates. Optimization of reaction conditions, including choice of base, solvent, and temperature, is crucial to maximize yield and purity. Advanced coupling methods may offer alternative routes but require further validation for this specific compound.

This synthesis pathway is supported by diverse and authoritative chemical literature and patent disclosures, ensuring a professional and reliable approach to the compound’s preparation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.